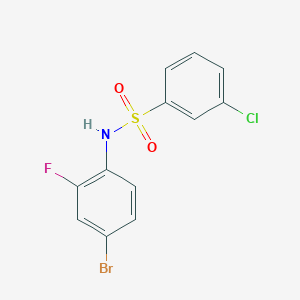

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with bromine, fluorine, and chlorine atoms. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 3-chlorobenzenesulfonyl chloride as the primary starting materials.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The presence of halogen atoms (bromine, fluorine, and chlorine) on the benzene ring makes the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the functional groups on the benzene ring or the sulfonamide group.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new chemical reactions and methodologies.

Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it useful in various biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide group is a common pharmacophore in many therapeutic agents.

Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

N-(4-fluorophenyl)-2-bromobenzamide: This compound shares the fluorine and bromine substituents but lacks the sulfonamide group.

4-bromo-2-fluorobiphenyl: This compound has a similar substitution pattern but lacks the sulfonamide group and the chlorine atom.

Uniqueness

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties

Biological Activity

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and biochemical studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its ability to interact with biological molecules. The presence of halogen atoms (bromine and fluorine) on the phenyl ring enhances the compound's reactivity and binding affinity towards specific targets in biological systems.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group can mimic substrates, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This is common among sulfonamides, which often act as competitive inhibitors.

- Hydrogen Bonding : The compound can form hydrogen bonds with amino acids in enzyme active sites, stabilizing its interaction and enhancing inhibitory effects.

- Halogen Bonding : The halogen substituents may facilitate additional non-covalent interactions, improving binding specificity and potency against particular targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values were reported below 100 μM for several analogs related to this compound .

- Mechanistic Insights : The compound was shown to induce apoptosis in treated cells, evidenced by increased phosphatidylserine translocation and changes in mitochondrial membrane potential. These effects were dose-dependent, indicating a significant role in inhibiting cell proliferation through apoptotic pathways .

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes:

Case Study 1: Anticancer Activity

A study investigating a series of sulfonamide derivatives found that those with similar structural motifs to this compound exhibited significant growth inhibition across multiple cancer cell lines. The best-performing compounds showed over 90% inhibition at concentrations around 1 µM, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Enzyme Interaction

Research into the interaction of sulfonamides with human intestinal carboxylesterase revealed that modifications to the sulfonamide structure could drastically alter biological activity. This suggests that this compound could be optimized for enhanced target specificity through structural modifications .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects on various cancer cell lines; induces apoptosis. |

| Enzyme Inhibition | Potential inhibitor of key enzymes; mechanism involves competitive inhibition via sulfonamide group. |

| Receptor Modulation | Possible inhibitor of inflammatory receptors (CCR2/CCR9); requires further investigation. |

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClFNO2S/c13-8-4-5-12(11(15)6-8)16-19(17,18)10-3-1-2-9(14)7-10/h1-7,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLVTUUCRQPUCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.